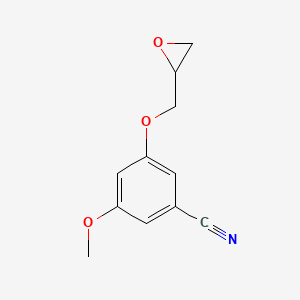

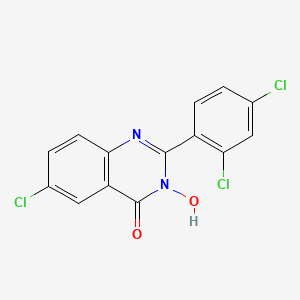

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate thiophene derivative with a 2,5-dimethylbenzamide derivative. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiophene groups would likely contribute to the compound’s aromaticity, while the hydroxyethyl group could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the benzamide group could undergo reactions typical of carboxamides, such as hydrolysis or reduction. The thiophene group, being a heteroaromatic, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar hydroxyethyl and benzamide groups could enhance its solubility in polar solvents .科学的研究の応用

Neurodegenerative Disease Diagnosis

Research has utilized derivatives of thiophene for the localization and load determination of neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in Alzheimer's disease (AD) patients. A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography (PET) to noninvasively monitor AP and NFT development, potentially facilitating the diagnostic assessment of patients with AD and assisting in response monitoring during experimental treatments (Shoghi-Jadid et al., 2002).

Organic Synthesis

In the realm of organic synthesis, Lvov et al. (2017) described the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, leading to photochromic diarylethene with potential applications in producing photoactive compounds (Lvov et al., 2017).

Corrosion Inhibition

Research on corrosion inhibition has also utilized thiophene derivatives. Daoud et al. (2014) synthesized a compound that showed efficient inhibition of corrosion in mild steel X52 in acidic solutions, demonstrating the potential of thiophene derivatives in protecting industrial materials (Daoud et al., 2014).

作用機序

Target of Action

The primary targets of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide are currently unknown. This compound is a novel heterocyclic compound

Mode of Action

. This suggests that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide may interact with its targets in a similar manner.

Safety and Hazards

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-5-6-11(2)12(8-10)15(18)16-9-13(17)14-4-3-7-19-14/h3-8,13,17H,9H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXPXINAGTZIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)

![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

![N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B2752657.png)

![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)